molecular formula C8H17B B1294610 1-Bromo-6-methylheptane CAS No. 52648-04-1

1-Bromo-6-methylheptane

Cat. No. B1294610
CAS RN: 52648-04-1
M. Wt: 193.12 g/mol
InChI Key: BFYPQDKZLOZOLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated organic compounds often involves multi-step reactions with bromine-containing reagents. For instance, the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid involves a key step of double alkylation using a bromoalkane . Similarly, the synthesis of brominated cyclopentadienes and heptafulvenes from hexachlorocyclopentadiene and trihalogenated ethylenes indicates the versatility of bromine in synthetic chemistry . These methods could potentially be adapted for the synthesis of 1-Bromo-6-methylheptane by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex, as seen in the synthesis of 6-methyltetracyclo[4.2.0.01,7.05,7]octane, where the reaction of a bromochloromethyl compound with methyllithium leads to different products based on the reagent used . This suggests that the molecular structure of 1-Bromo-6-methylheptane could also exhibit interesting reactivity depending on the conditions and reagents used in its synthesis or subsequent reactions.

Chemical Reactions Analysis

Brominated compounds are known to undergo a variety of chemical reactions. For example, 1-bromo-1-lithioethene is reported to undergo clean 1,2-addition with aldehydes and ketones, indicating that brominated alkenes can be versatile intermediates in organic synthesis . The photochemical and thermolytic behavior of brominated dienes, as described in and , also suggests that 1-Bromo-6-methylheptane could participate in similar reactions under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be significantly influenced by the presence of bromine atoms. For instance, the synthesis and properties of brominated biindenylidenediones show that bromine substitution affects the compound's photochromic and photomagnetic properties . The synthesis of 6-bromo-1-hydroxyhexane-1,1-bisphosphonic acid monosodium salt and its characterization by NMR and MS methods indicate the importance of analytical techniques in understanding the properties of brominated compounds . These insights could be relevant to the characterization of 1-Bromo-6-methylheptane.

Scientific Research Applications

Synthesis of Optically Active Methyl-Branched Insect Pheromones

  • Study Overview : A study by Ishmuratov et al. (2005) explored the synthesis of key synthons for several methyl-branched insect pheromones, including 1-bromo-3S-methylheptane. This synthesis utilized chemically selective transformations of compounds derived from L-(-)-menthol. The research contributes to the understanding of pheromone synthesis, which has applications in pest control and ecological studies.
  • Source : (Ishmuratov et al., 2005).

Ring Opening and Organometallic Addition of α,β‐Epoxy Aldehydes

  • Study Overview : Research by Righi et al. (2000) focused on the selective ring opening and subsequent organometallic addition to α,β-epoxy aldehydes, leading to the synthesis of compounds like 2-amino-1-cyclohexyl-6-methylheptane-3,4-diol. This research aids in understanding the synthesis of complex organic compounds that can have pharmaceutical applications.
  • Source : (Righi et al., 2000).

Halogenation Reactions of 1-Sulfonyl-Substituted Tricycloheptanes

  • Study Overview : Vasin et al. (2012) examined the reactions of certain tricycloheptanes with various halogens, producing compounds like 7-Methyl-1-phenylsulfonyltricycloheptane. This research helps in understanding the halogenation reactions, which are crucial in organic synthesis, particularly in pharmaceutical and material sciences.
  • Source : (Vasin et al., 2012).

Combustion Chemistry of Large Hydrocarbon Fuels

  • Study Overview : A study by Karsenty et al. (2012) investigated the combustion of 3-methylheptane, a compound similar to 1-Bromo-6-methylheptane, to understand the combustion chemistry of large hydrocarbons. This research is significant in enhancing the efficiency of fuel combustion in various industrial applications.
  • Source : (Karsenty et al., 2012).

Safety And Hazards

While handling 1-Bromo-6-methylheptane, it is advised to avoid dust formation, wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing . It should also be kept away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

1-bromo-6-methylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Br/c1-8(2)6-4-3-5-7-9/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYPQDKZLOZOLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068779
Record name Heptane, 1-bromo-6-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-6-methylheptane

CAS RN

52648-04-1
Record name 1-Bromo-6-methylheptane
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Record name Heptane, 1-bromo-6-methyl-
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Record name Heptane, 1-bromo-6-methyl-
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Record name Heptane, 1-bromo-6-methyl-
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Record name 1-bromo-6-methylheptane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
A Guijarro, DM Rosenberg… - Journal of the American …, 1999 - ACS Publications
… 1-Bromo-6-methylheptane (22). Compound 12 was reacted with active zinc using the same procedure as described for 21. Dibenzyl (182.3 mg, 1.0 mmol, internal GLC and 1 H NMR …
Number of citations: 103 pubs.acs.org
RNAH Lewis, RN McElhaney - Biochemistry, 1985 - ACS Publications
… 1 -bromo-6-methylheptane 0 Fatty acids are denoted by their carbon number (C„) and the … 1 -Bromo-6-methylheptane was synthesized by the bromination of the alcohol formed by the …
Number of citations: 90 pubs.acs.org
JS Dickschat, E Helmke, S Schulz - Chemistry & biodiversity, 2005 - Wiley Online Library
Volatile organic compounds emitted by different marine arctic strains of the Cytophaga‐Flavobacterium‐Bacteroides group were investigated by using a modified closed‐loop stripping …
Number of citations: 68 onlinelibrary.wiley.com
JS Dickschat, T Martens, T Brinkhoff… - Chemistry & …, 2005 - Wiley Online Library
The North Sea Streptomyces strain GWS‐BW‐H5 was investigated by analyzing headspace extracts of agar‐plate cultures (HE) or liquid cultures (LCE), obtained with a closed‐loop …
Number of citations: 147 onlinelibrary.wiley.com
A Tai, E Syouno, K Tanaka, M Fujita… - Bulletin of the …, 2002 - journal.csj.jp
Regio- and stereoisomers of 1,2,ω-trimethyldecyl propionate (ω = 5–9) were prepared from stereochemically pure chiral building blocks as sex pheromone candidates of a pine sawfly; …
Number of citations: 35 www.journal.csj.jp
J Min, VS Guillen, A Sharma, Y Zhao… - Journal of medicinal …, 2017 - ACS Publications
… The acrylic acid 5 was obtained by hydrolysis of the ethyl ester 8; ester 10 was obtained from acrylic acid 5 by reaction with 1-bromo-6-methylheptane, and ester 12, by esterification of …
Number of citations: 28 pubs.acs.org
JL Abad, G Fabriàs, F Camps - Lipids, 2004 - Wiley Online Library
The preparation and characterization of a series of deuterium‐labeled intermediates used in the study of the biosynthetic pathway for disparlure, the sex pheromone of Lymantria dispar, …
Number of citations: 19 aocs.onlinelibrary.wiley.com
A Guijarro, RD Rieke - Angewandte Chemie International …, 1998 - Wiley Online Library
… [12] The reaction of intermediate 5 with deoxygenated acetic acid afforded 1-bromo-6-methylheptane (81% yield) after 12 h. [13] BH Lipshutz, M. Koerner, DA Parker, Tetrahedron Lett. …
Number of citations: 35 onlinelibrary.wiley.com
BA Bierl, M Beroza, CW Collier - Science, 1970 - science.org
… was added to 6-methyl-1-heptene (Chemical Samples Co., Columbus, Ohio) in the presence of benzoyl peroxide (reverse Markownikoff addition) to form 1bromo-6-methylheptane (66 …
Number of citations: 467 www.science.org
W Giencke, O Ort, H Stark - Liebigs Annalen der Chemie, 1989 - Wiley Online Library
… Starting from cyclooctanone (6) carbinol 9 was obtained by addition of Grignard reagent ti4), which was prepared from 1 -bromo-6-methylheptane (7). Dehydration of 9 using …

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